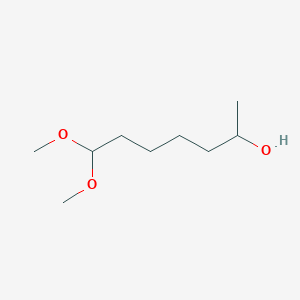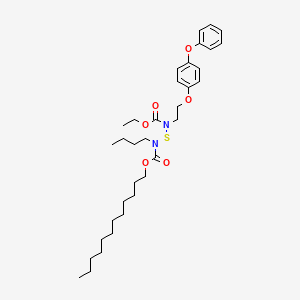![molecular formula C5BrF9O B14300564 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane CAS No. 113772-72-8](/img/structure/B14300564.png)
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane typically involves the reaction of hexafluoropropene with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination of hexafluoropropene. The process is optimized to maximize yield and minimize by-products. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out at elevated temperatures.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core structure of the original compound while introducing new functional groups .
Scientific Research Applications
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane exerts its effects involves the interaction of its bromine and fluorine atoms with target molecules. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions are mediated by the high electronegativity of fluorine, which enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3,3-Heptafluoropropane: Similar in structure but lacks the bromine atom, making it less reactive in certain reactions.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains hydroxyl groups instead of bromine, leading to different chemical properties and applications.
Uniqueness
2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is unique due to the presence of both bromine and multiple fluorine atoms, which confer high reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Properties
CAS No. |
113772-72-8 |
|---|---|
Molecular Formula |
C5BrF9O |
Molecular Weight |
326.94 g/mol |
IUPAC Name |
2-bromo-1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C5BrF9O/c6-3(10,4(11,12)13)5(14,15)16-2(9)1(7)8 |
InChI Key |
HUEBYSHWLSHHSG-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)Br)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
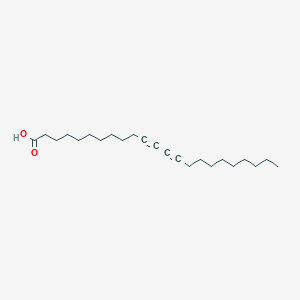
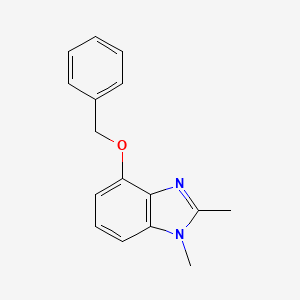
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
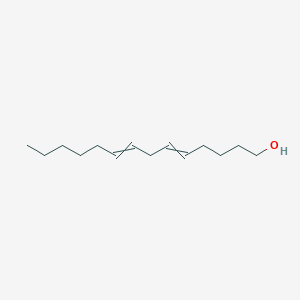
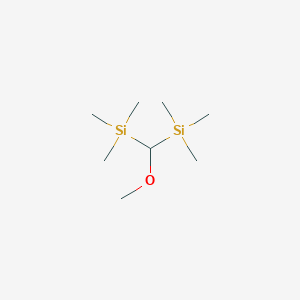
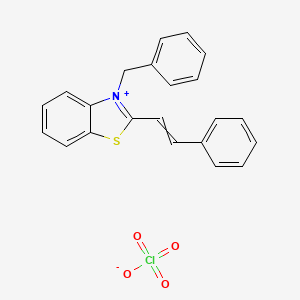
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
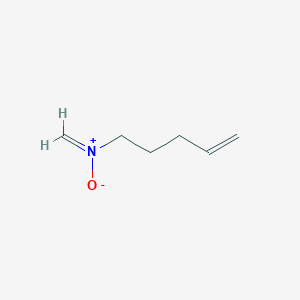
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
